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The shift towards safer and more environmentally friendly plasticizers in food contact materials
(FCMs) has led to increased interest in succinate esters as alternatives to traditional
phthalates. This guide provides a comparative analysis of the migration potential of two
common succinate esters, Diethyl Succinate (DES) and Di-n-butyl Succinate (DBS), from
FCMs. Understanding the migration behavior of these plasticizers is crucial for ensuring food
safety and regulatory compliance.

Factors Influencing Migration

The migration of additives like succinate esters from a polymer matrix into food is a complex
process governed by several factors:

o Nature of the Migrant: The physicochemical properties of the succinate ester, such as its
molecular weight, polarity, and solubility, play a significant role.

o Polymer Matrix: The type of polymer (e.g., PVC, PLA), its crystallinity, and the presence of
other additives can influence the diffusion of the plasticizer.

o Food Simulant/Foodstuff: The nature of the food, particularly its fat content, acidity, and
alcohol content, affects the partitioning of the plasticizer from the polymer into the food.
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o Contact Time and Temperature: Higher temperatures and longer contact times generally lead
to increased migration.[1]

Comparative Data on Succinate Ester Properties

While direct comparative migration studies for DES and DBS are not extensively available in
the public literature, a comparison of their key physicochemical properties can provide a strong
indication of their relative migration potential. The following table summarizes these properties.

Diethyl Succinate Di-n-butyl Implication for
Property . . .
(DES) Succinate (DBS) Migration
Lower molecular
Molecular Weight weight generally leads
ght( 174.19 230.30 g Y
g/mol) to higher diffusion and

migration.

Water Solubility

Moderately soluble

Low water solubility

Higher water solubility
may lead to greater
migration into

aqueous foods.

Octanol-Water
Partition Coefficient

(log Kow)

1.34 (estimated)

3.2 (experimental)[2]

A lower log Kow
indicates higher
hydrophilicity and
potentially greater
migration into
aqueous and alcoholic
foods. A higher log
Kow suggests greater

affinity for fatty foods.

Higher vapor pressure

can contribute to

Vapor Pressure Higher Lower migration, especially
in applications
involving heating.
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Based on these properties, Diethyl Succinate (DES), with its lower molecular weight and higher
water solubility (lower log Kow), is expected to have a higher migration potential into aqueous
and alcoholic food simulants compared to Di-n-butyl Succinate (DBS). Conversely, the higher
log Kow of DBS suggests it may have a greater tendency to migrate into fatty food simulants.

Experimental Protocols for Migration Testing

A standardized approach is essential for accurately assessing the migration of succinate esters
from FCMs. The following outlines a typical experimental workflow.

Materials and Reagents

o Food Contact Material: The specific polymer film or article containing the succinate ester of
interest.

e Food Simulants: As per regulatory guidelines (e.g., Commission Regulation (EU) No
10/2011):

o Simulant A: 10% (v/v) ethanol in water (for aqueous foods)[3]
o Simulant B: 3% (w/v) acetic acid in water (for acidic foods with pH < 4.5)[3]
o Simulant D2: Vegetable oil or 95% (v/v) ethanol (for fatty foods)[3]

o Analytical Standards: High-purity Diethyl Succinate and Di-n-butyl Succinate.

 Internal Standard: A suitable non-migrating compound for quantification (e.g., a deuterated
analog).

e Solvents: HPLC or GC grade solvents for extraction and sample preparation (e.g.,
dichloromethane, ethyl acetate, hexane).[4]

o Derivatization Reagent (for GC-MS): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
with 1% Trimethylchlorosilane (TMCS).[4]

Migration Test Procedure
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o Sample Preparation: Cut the FCM into specific dimensions to achieve a defined surface
area-to-volume ratio with the food simulant (e.g., 6 dm2 per 1 L of simulant).[3]

» Migration Cell Setup: Place the FCM sample in a migration cell or immerse it in the food
simulant in a sealed container.

 Incubation: Incubate the samples under controlled conditions of time and temperature that
simulate the intended use of the FCM (e.g., 10 days at 40°C for long-term storage at room
temperature).[5]

o Sample Collection: At specified time intervals, an aliquot of the food simulant is collected for
analysis.

Analytical Quantification: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-
volatile compounds like succinate esters.

e Sample Extraction:

o For agueous simulants (A and B), perform a liquid-liquid extraction (LLE) with a suitable
organic solvent like dichloromethane.[6]

o For fatty food simulant (D2 - olive oil), a solvent extraction followed by a cleanup step to
remove lipids is necessary.

» Derivatization (if required): For some succinate esters, derivatization may be necessary to
improve their volatility for GC analysis. A common method is silylation using BSTFA.[4]

¢ GC-MS Analysis:

o Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane
column (e.g., HP-5ms), is typically used.[4][6]

o Oven Program: A temperature gradient is employed to separate the analytes. For
example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5
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minutes.[4]

o Mass Spectrometry: The mass spectrometer is operated in either full scan mode for
gualitative analysis or Selected lon Monitoring (SIM) mode for enhanced sensitivity and
quantitative analysis.[4]

o Quantification: A calibration curve is generated using standard solutions of the succinate
esters of known concentrations. The concentration of the migrant in the food simulant is then
determined by comparing its peak area to the calibration curve, using an internal standard to
correct for variations in sample preparation and injection.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical migration analysis of succinate
esters.
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Experimental workflow for migration analysis.

Logical Relationship in Migration Potential

The following diagram illustrates the logical relationship between the physicochemical
properties of succinate esters and their migration potential.
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Factors influencing migration potential.

Conclusion

The comparative analysis of the physicochemical properties of diethyl succinate and di-n-butyl
succinate suggests a higher migration potential for DES, particularly into aqueous and alcoholic
foodstuffs. However, experimental validation through rigorous migration testing under specific
conditions of use is imperative for a comprehensive risk assessment. The provided
experimental protocols offer a framework for conducting such studies, which are essential for
ensuring the safety and compliance of food contact materials containing succinate ester
plasticizers. Researchers and professionals in drug development should consider these factors

when selecting and evaluating plasticizers for their applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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